(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol
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Overview
Description
“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol” is a chemical compound with the CAS Number: 176721-01-0. It has a molecular weight of 444.58 and its IUPAC name is (2,3-dimethylphenyl) (1-trityl-1H-imidazol-5-yl)methanol . The compound is solid in physical form .
Synthesis Analysis
A novel and facile method for the synthesis of a similar compound, medetomidine, has been reported. This method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .Molecular Structure Analysis
The molecular formula of “this compound” is C31H28N2O . Its average mass is 444.567 Da and its monoisotopic mass is 444.220154 Da .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Alpha-Adrenoceptor Activity Enhancement
The compound’s effects on alpha-adrenoceptor activity were studied by assessing cardiovascular responses in rats. It was discovered that the hypotensive and bradycardic activities of molecules similar to (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol were influenced by structural modifications. Specifically, the alpha-hydroxylation of the bridge bond between imidazole and phenyl rings led to reduced activity, whereas alpha-methylation enhanced the activity. This suggests that such modifications can influence the binding interactions of these compounds at alpha-adrenoceptors, offering insights into designing molecules with specific cardiovascular effects (Savola, 1986).
Selective Alpha 2-Adrenoceptor Agonist
Medetomidine, closely related to this compound, demonstrated potent and selective alpha 2-adrenoceptor agonist activity. This compound exhibited significant affinity for alpha 2-adrenoceptors, with little to no effect on a wide range of other receptors, emphasizing its selectivity and potential therapeutic applications. This selective activity could offer a pathway to develop highly targeted therapeutics, minimizing side effects associated with broader receptor interactions (Virtanen et al., 1988).
Enzymatic Involvement in Methanol Metabolism
A study on Drosophila melanogaster highlighted the role of various enzymes, including cytochrome P450 monooxygenases (CYPs), in methanol metabolism. The presence of methanol significantly enhanced the activity and expression of several Cyp genes, indicating the complexity of methanol metabolism and the potential influence of this compound-like compounds on metabolic pathways (Wang et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It is mentioned that this compound has profound implications in the research of a multitude of ailments, most notably cancer . It effectively thwarts the proliferation of malignant cells .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-32-22-33(29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWAVYGHKFFDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726418 |
Source
|
Record name | (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176721-01-0 |
Source
|
Record name | (2,3-Dimethylphenyl)[1-(triphenylmethyl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,3-dimethylphenyl)hydroxymethyl]-1-(triphenylmethyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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